

# Application Notes and Protocols for NIR-797-Isothiocyanate in Fluorescence Microscopy

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## Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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## Introduction

**NIR-797-isothiocyanate** is a near-infrared (NIR) fluorescent dye that is an invaluable tool in fluorescence microscopy and in vivo imaging. Its fluorescence in the NIR spectrum (700-900 nm) is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules, deeper tissue penetration of light, and lower light scattering compared to visible light.[1] The isothiocyanate reactive group enables the covalent conjugation of this fluorophore to primary amines on proteins, antibodies, peptides, and other biomolecules, facilitating their visualization and tracking in a variety of experimental settings.[2] These application notes provide a comprehensive overview of the properties of **NIR-797-isothiocyanate** and detailed protocols for its use in various fluorescence microscopy applications.

## Properties of NIR-797-Isothiocyanate

**NIR-797-isothiocyanate** is a synthetic cyanine dye with properties optimized for biological labeling and imaging. A summary of its key characteristics is presented in the table below.

Property	Value	Reference
Molecular Weight	880.14 g/mol	[1]
Excitation Maximum ( $\lambda_{ex}$ )	795 nm	[3][4]
Emission Maximum ( $\lambda_{em}$ )	817 nm	[3][4]
Solubility	Soluble in ethanol and DMSO	[4]
Reactive Group	Isothiocyanate (-N=C=S)	[2]
Reactivity	Reacts with primary amines	[2]
Purity	$\geq 70\%$ (coupling to amines), $> 90\%$ (HPLC)	[3][4]

Note on Molar Extinction Coefficient and Quantum Yield: Specific values for the molar extinction coefficient and quantum yield of **NIR-797-isothiocyanate** are not readily available in publicly accessible literature. However, cyanine dyes in this spectral range typically exhibit high molar extinction coefficients (in the range of 150,000 to 250,000  $M^{-1}cm^{-1}$ ) and moderate quantum yields.

## Applications in Fluorescence Microscopy

The unique properties of **NIR-797-isothiocyanate** make it a versatile tool for a range of fluorescence-based applications, including:

- **In Vivo Imaging:** Due to the deep tissue penetration of near-infrared light, **NIR-797-isothiocyanate** is well-suited for non-invasive imaging in small animal models.[1] Labeled cells, antibodies, or nanoparticles can be tracked to monitor disease progression, evaluate therapeutic efficacy, and study biological processes in a living organism.
- **Cancer Research:** **NIR-797-isothiocyanate** can be conjugated to targeting moieties such as antibodies or peptides to specifically label and visualize tumors. This is valuable for cancer detection, image-guided surgery, and monitoring response to therapy.
- **Immunofluorescence:** Labeled antibodies with **NIR-797-isothiocyanate** can be used to detect and localize specific proteins in cells and tissues with high sensitivity and low

background.

- Flow Cytometry: Cells labeled with **NIR-797-isothiocyanate** can be identified and quantified using flow cytometers equipped with appropriate lasers and detectors.
- Nanoparticle Tracking: The dye can be used to label nanoparticles for in vivo tracking and to study their biodistribution and cellular uptake.<sup>[5]</sup>

## Experimental Protocols

Here we provide detailed protocols for common applications of **NIR-797-isothiocyanate**.

### Protocol 1: Labeling of Proteins and Antibodies

This protocol describes the covalent conjugation of **NIR-797-isothiocyanate** to proteins and antibodies. The isothiocyanate group reacts with primary amines (e.g., on lysine residues) to form a stable thiourea bond.

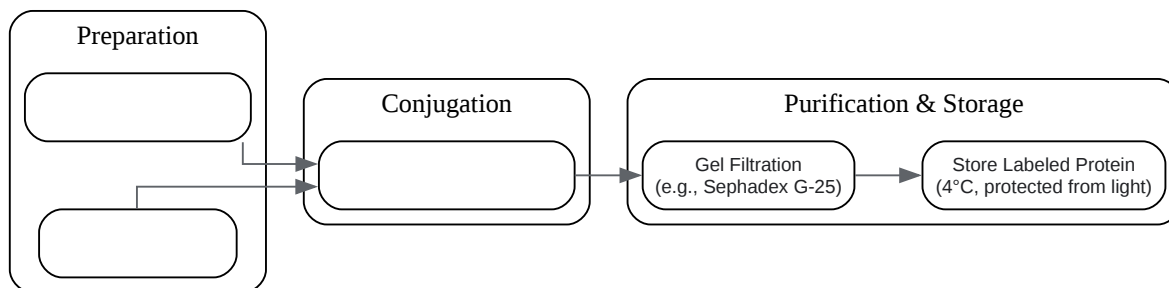
Materials:

- **NIR-797-isothiocyanate**
- Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Anhydrous dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
- Purification column (e.g., Sephadex G-25)
- Stirring plate and micro-stir bar

Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.
  - Ensure the buffer is free of amine-containing substances like Tris or glycine.

- Prepare the Dye Solution:
  - Immediately before use, dissolve **NIR-797-isothiocyanate** in DMSO to a concentration of 10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
  - Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
  - The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength (795 nm) and at 280 nm (for protein concentration).
- Storage:
  - Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.



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Workflow for labeling proteins and antibodies with **NIR-797-isothiocyanate**.

## Protocol 2: Labeling of Living Cells for In Vivo Imaging

This protocol provides a general method for labeling living cells with **NIR-797-isothiocyanate** for subsequent in vivo tracking. Optimization of dye concentration and incubation time is crucial to ensure cell viability and optimal labeling.

Materials:

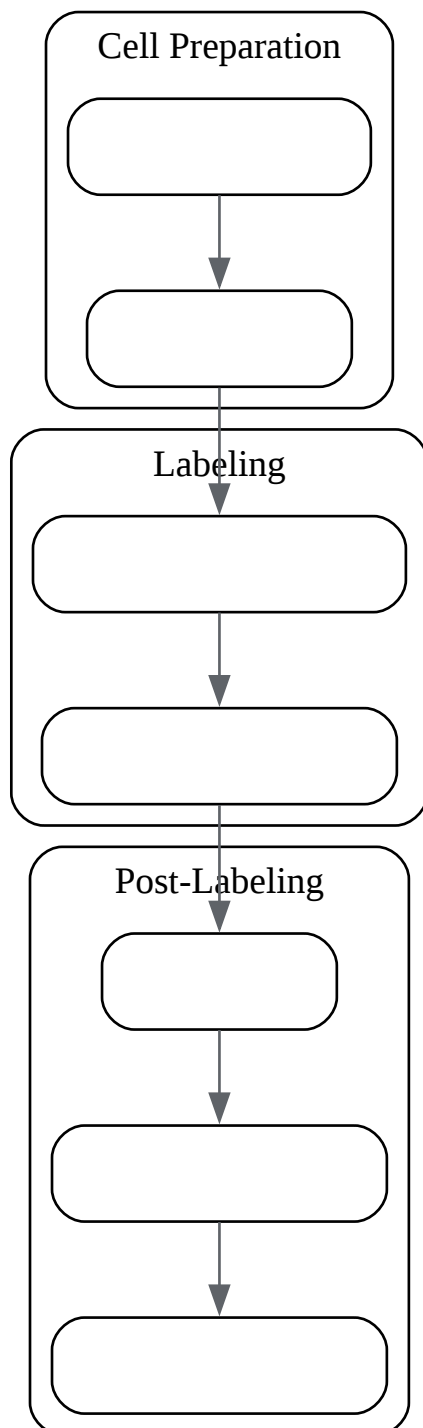
- **NIR-797-isothiocyanate**
- Cell suspension of interest
- Phosphate-buffered saline (PBS), sterile
- Fetal bovine serum (FBS) or other protein-containing solution
- Cell culture medium
- Hemocytometer or automated cell counter

Procedure:

- Cell Preparation:

- Harvest cells and wash them once with sterile PBS to remove any residual serum.
- Resuspend the cells in PBS at a concentration of  $1 \times 10^6$  to  $1 \times 10^7$  cells/mL.
- Dye Preparation:
  - Prepare a stock solution of **NIR-797-isothiocyanate** in DMSO (e.g., 1 mg/mL).
- Cell Labeling:
  - Add the **NIR-797-isothiocyanate** stock solution to the cell suspension. A starting concentration of 1-10  $\mu$ M is recommended, but this should be optimized for your specific cell type.
  - Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.
- Washing:
  - Stop the labeling reaction by adding an equal volume of complete cell culture medium containing FBS. The proteins in the serum will react with any remaining free dye.
  - Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
  - Discard the supernatant and wash the cell pellet two to three times with PBS to remove any unbound dye.
- Cell Viability and Counting:
  - Resuspend the final cell pellet in an appropriate buffer or medium for your downstream application.
  - Determine cell viability using a suitable method (e.g., trypan blue exclusion).
  - Count the number of viable labeled cells.
- In Vivo Administration:

- The labeled cells are now ready for injection into the animal model for in vivo imaging studies.



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General workflow for labeling living cells for in vivo imaging.

## Protocol 3: In Vivo Fluorescence Imaging

This protocol outlines the general steps for performing in vivo fluorescence imaging of animals administered with **NIR-797-isothiocyanate** labeled cells or probes.

### Materials:

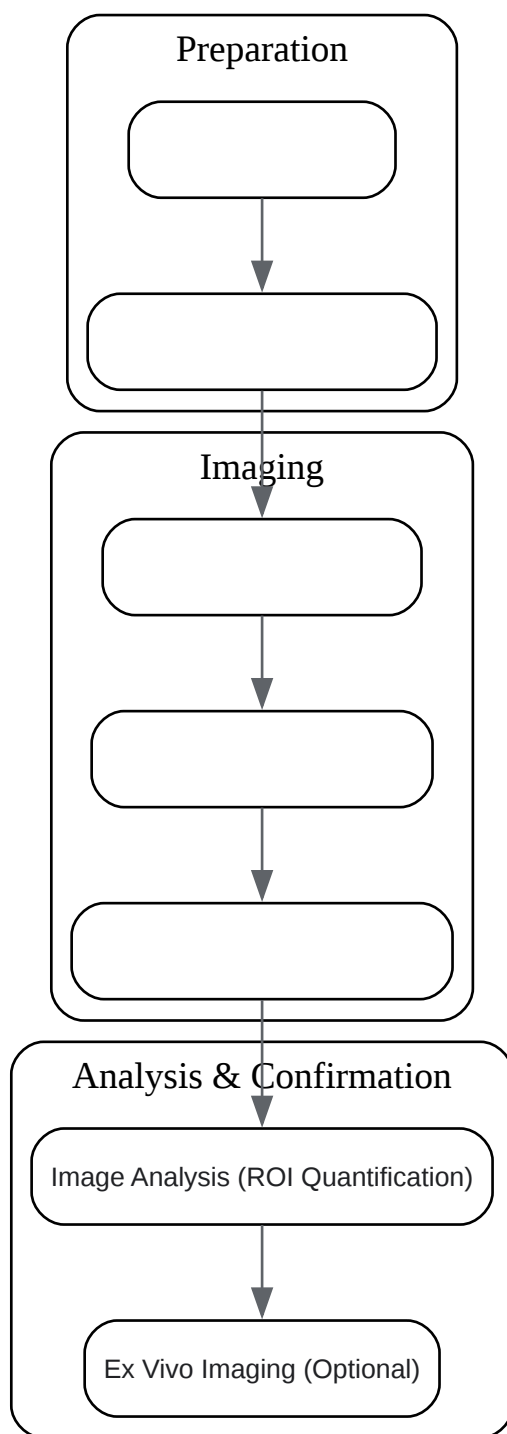
- Animal model (e.g., mouse, rat)
- **NIR-797-isothiocyanate** labeled cells or probe
- In vivo imaging system equipped with a NIR laser and appropriate emission filters
- Anesthesia (e.g., isoflurane)
- Anesthesia induction chamber and nose cone

### Procedure:

- Animal Preparation:
  - Anesthetize the animal using a suitable anesthetic agent.
  - Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
- Image Acquisition:
  - Acquire a baseline, pre-injection image of the animal to determine the level of background autofluorescence.
  - Administer the **NIR-797-isothiocyanate** labeled cells or probe via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
- Time-Course Imaging:
  - Acquire fluorescence images at various time points post-injection to track the biodistribution and accumulation of the labeled entity.



- The imaging parameters (e.g., exposure time, laser power) should be optimized for the specific probe and animal model.
- Image Analysis:
  - Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.
  - The signal from the labeled probe should be corrected for background autofluorescence.
- Ex Vivo Imaging (Optional):
  - At the end of the in vivo imaging study, the animal can be euthanized, and major organs and tumors can be excised for ex vivo imaging to confirm the in vivo findings and provide higher resolution images of probe distribution.



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